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molecular formula C25H31N3 B1674803 Leucocrystal Violet CAS No. 603-48-5

Leucocrystal Violet

Cat. No. B1674803
M. Wt: 373.5 g/mol
InChI Key: OAZWDJGLIYNYMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04632987

Procedure details

A mixture consisting of 44.76 g (0.3 mole) of the 4-dimethylaminobenzaldehyde thus obtained, 76.3 g (0.63 mole) of dimethylaniline and 247 g of a 20% aqueous HCl solution was condensed by stirring it at 100° C. for 8 hours to obtain 106.4 g of tris(4-dimethylaminophenyl)methane.
Quantity
44.76 g
Type
reactant
Reaction Step One
Quantity
76.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:11])[C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1.[CH3:12][N:13]([CH3:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.Cl>>[CH3:1][N:2]([CH3:11])[C:3]1[CH:10]=[CH:9][C:6]([CH:7]([C:6]2[CH:9]=[CH:10][C:3]([N:2]([CH3:11])[CH3:1])=[CH:4][CH:5]=2)[C:17]2[CH:18]=[CH:19][C:14]([N:13]([CH3:20])[CH3:12])=[CH:15][CH:16]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
44.76 g
Type
reactant
Smiles
CN(C1=CC=C(C=O)C=C1)C
Step Two
Name
Quantity
76.3 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
by stirring it at 100° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
thus obtained
CUSTOM
Type
CUSTOM
Details
condensed

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)C(C1=CC=C(C=C1)N(C)C)C1=CC=C(C=C1)N(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 106.4 g
YIELD: CALCULATEDPERCENTYIELD 189.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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